molecular formula C13H11NO2S B1437991 2-(Benzylsulfanyl)pyridine-4-carboxylic acid CAS No. 100727-33-1

2-(Benzylsulfanyl)pyridine-4-carboxylic acid

Cat. No. B1437991
M. Wt: 245.3 g/mol
InChI Key: NYKDXIPQSUIQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)pyridine-4-carboxylic acid (BSPC) is a compound of interest in scientific research due to its potential applications in various fields such as drug discovery and material science. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

The synthesis of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid and its derivatives often involves multi-component reactions (MCRs), which are valuable in organic and medicinal chemistry due to their simplicity, efficiency, and high selectivity . For instance, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were fabricated and characterized by FT-IR, XRD, TGA, TEM, SEM, and VSM techniques .


Molecular Structure Analysis

The molecular formula of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid is C13H11NO2S, and its molecular weight is 245.3 g/mol .


Chemical Reactions Analysis

Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylsulfanyl)pyridine-4-carboxylic acid include a density of 1.2±0.1 g/cm3, a boiling point of 337.4±25.0 °C at 760 mmHg, and a flash point of 157.9±23.2 °C .

Scientific Research Applications

Chemical Synthesis and Properties

A comprehensive review of the chemistry and properties of compounds containing pyridine-based ligands, including 2-(benzylsulfanyl)pyridine-4-carboxylic acid analogs, highlights their preparation, spectral properties, and biological activities. These compounds serve as versatile ligands in the synthesis of complex compounds, showcasing a range of spectroscopic properties, structures, and biological applications. This suggests potential research avenues in exploring unknown analogs for scientific and industrial applications (Boča, Jameson, & Linert, 2011).

Bioactivity and Pharmaceutical Applications

The structure-related antioxidant, microbiological, and cytotoxic activities of various carboxylic acids, including those similar to 2-(benzylsulfanyl)pyridine-4-carboxylic acid, have been studied to understand their biological effects. Natural carboxylic acids exhibit significant bioactivity, influencing the design of new compounds with improved biological properties for pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Material Science Applications

The interaction of metals with biologically important ligands, including carboxylic acids, has been reviewed, indicating the significance of such compounds in environmental science. Understanding these interactions helps predict the reactivity and stability of complex compounds and their affinity towards enzymes, which is crucial for environmental remediation technologies (Lewandowski, Kalinowska, & Lewandowska, 2005).

Industrial and Biotechnological Relevance

Research on biocatalyst inhibition by carboxylic acids, including analogs of 2-(benzylsulfanyl)pyridine-4-carboxylic acid, underscores their role in biotechnology. Understanding the mechanisms of inhibition can inform the engineering of robust microbial strains for industrial fermentation processes, highlighting the industrial relevance of these compounds (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

While specific safety and hazard information for 2-(Benzylsulfanyl)pyridine-4-carboxylic acid was not found, it’s important to handle all chemicals with care and follow appropriate safety protocols .

properties

IUPAC Name

2-benzylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKDXIPQSUIQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654511
Record name 2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)pyridine-4-carboxylic acid

CAS RN

100727-33-1
Record name 2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Benzylsulfanyl)pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzylsulfanyl)pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.